methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound with a molecular formula of C28H21N3O5S and a molar mass of 511.55 g/mol This compound features a quinoline core substituted with a 3-nitrophenyl group, a 4-(phenylsulfonyl)phenyl group, and an amino-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The phenylsulfonyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
- 7-((3-Nitrophenyl)((4-(methylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
- 7-((3-Nitrophenyl)((4-(ethylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
Uniqueness
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, quinoline core, and phenylsulfonyl group provides a distinct set of properties that can be leveraged for various applications.
特性
CAS番号 |
64845-56-3 |
|---|---|
分子式 |
C28H21N3O5S |
分子量 |
511.5 g/mol |
IUPAC名 |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
InChIキー |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


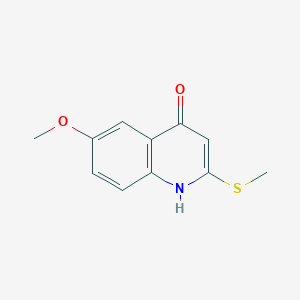

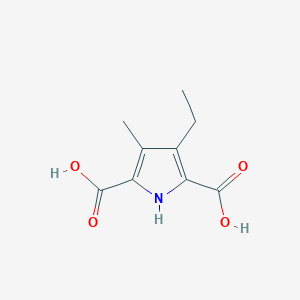
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

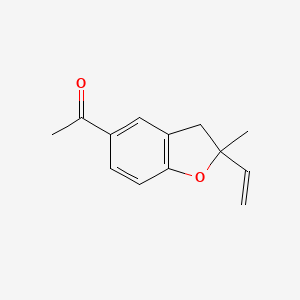
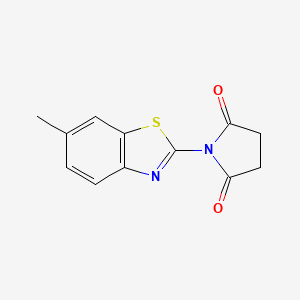
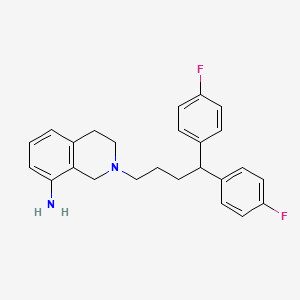



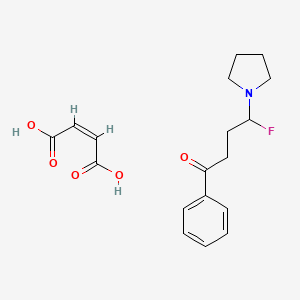
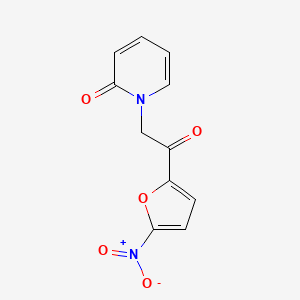
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
